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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the clinical trial data for FP1-1434, an
investigational targeted alpha therapy, with other notable radiopharmaceutical agents. The
information is intended to offer an objective overview of the current landscape of this
therapeutic modality, supported by available experimental data.

Introduction to FPI-1434

FPI-1434 is a radioimmunoconjugate in clinical development by Fusion Pharmaceuticals.[1] It is
composed of a humanized monoclonal antibody that targets the insulin-like growth factor-1
receptor (IGF-1R), linked to the alpha-emitting radioisotope Actinium-225 (Ac-225).[2][3][4] The
therapeutic strategy is based on the principle of selectively delivering potent alpha-particle
radiation to tumor cells that overexpress IGF-1R, a common characteristic of many solid
tumors.[2][3] The emitted alpha particles induce double-stranded DNA breaks, leading to
cancer cell death.[3]

FPI-1434 is currently being evaluated in a Phase 1/2 clinical trial (NCT03746431) for the
treatment of various advanced solid tumors.[3][5] A key feature of this trial is the use of an
imaging analog, [111In]-FPI-1547, for patient selection to confirm IGF-1R expression in tumors
before the administration of the therapeutic agent.[3][4]
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Comparative Analysis of Radiopharmaceutical
Agents

For a comprehensive understanding of FPI-1434's position in the evolving field of
radiopharmaceuticals, this guide compares it with other agents that are either in clinical
development or have received regulatory approval. The comparison includes agents with
different targets, radioisotopes, and mechanisms of action.

Quantitative Data Summary

The following tables summarize the available quantitative data from clinical trials of FPI-1434
and selected comparator agents.

Table 1: Overview of FPI-1434 and Comparator Radiopharmaceutical Agents

Agent (Trade o Phase of
Target Radioisotope Company
Name) Development
o Fusion

FPI-1434 IGF-1R Actinium-225 ) Phase 1/2
Pharmaceuticals
Fusion

FPI-2265 PSMA Actinium-225 ) Phase 2/3
Pharmaceuticals
Fusion

FPI-2059 NTSR1 Actinium-225 ] Phase 1
Pharmaceuticals

Lutetium Lu 177

vipivotide ] )
PSMA Lutetium-177 Novartis Approved
tetraxetan
(Pluvicto™)
Lutetium Lu 177 ,
Somatostatin ] )
dotatate Lutetium-177 Novartis Approved
Receptor

(Lutathera®)

Table 2: Clinical Trial Efficacy Data
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Agent

Trial Identifier

Indication(s)

Key Efficacy
Endpoint(s)

Results

FPI-1434

NCT03746431

Advanced Solid

Tumors

Objective
Response Rate
(ORR), Duration
of Response
(DOR)

Evidence of anti-
tumor activity
observed in a
heavily
pretreated
patient with
Ewing sarcoma.
[6] Further data
from ongoing
cohorts are

awaited.

FPI-2265

NCT05219500
(TATCIST)

Metastatic
Castration-

Resistant

Prostate Cancer

(MCRPC)

PSA50

Response Rate

PSA50 response
was achieved in
61% of lutetium-
naive patients
and 42% of
lutetium-treated

patients.[7]

Lutetium Lu 177
vipivotide
tetraxetan

(Pluvicto™)

NCT03511664
(VISION)

PSMA-positive
mCRPC

Overall Survival
(0S),
Radiographic
Progression-Free
Survival (rPFS)

38% reduction in
risk of death and
a significant
reduction in the
risk of
radiographic
disease
progression or
death compared
to standard of
care.[8] In areal-
world setting,
52% of patients
had a PSA50

response.[9]
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Somatostatin
At 20 months,

Receptor-
N the PFS rate was
) Positive )
Lutetium Lu 177 ) 65.2% in the
NCT01578239 Gastroenteropan  Progression-Free
dotatate ] ) Lutathera group
(NETTER-1) creatic Survival (PFS) }
(Lutathera®) ) versus 10.8% in
Neuroendocrine
the control
Tumors (GEP-
group.[10]

NETs)

Table 3: Clinical Trial Safety Data (Most Common Treatment-Related Adverse Events)

| Agent | Trial Identifier | Most Common Treatment-Related Adverse Events (TRAES) | Notable
Grade 3/4 Adverse Events | |---|---|---|---|---| | FPI-1434 | NCT03746431 | Dose-dependent
decrease in blood counts, particularly thrombocytopenia.[2] | Grade 4 thrombocytopenia
observed at higher dose levels in the "hot only" dosing arm.[2] No drug-related serious adverse
events or dose-limiting toxicities were reported in the single-dose escalation cohorts up to 40
kBa/kg.[4][11] | | FPI1-2265 | NCT05219500 (TATCIST) | Xerostomia (dry mouth),
thrombocytopenia, anemia, fatigue, dry eye.[7] | Thrombocytopenia was the only Grade 4
TRAE reported.[12] | | Lutetium Lu 177 vipivotide tetraxetan (Pluvicto™) | NCT03511664
(VISION) | Fatigue, dry mouth, nausea, anemia, decreased appetite, constipation. | Anemia,
thrombocytopenia, lymphopenia. | | Lutetium Lu 177 dotatate (Lutathera®) | NCT01578239
(NETTER-1) | Nausea, vomiting, lymphopenia, thrombocytopenia, anemia. | Lymphopenia,
thrombocytopenia. |

Experimental Protocols

A defining aspect of the FPI-1434 clinical trial is its patient selection and dosing strategy.

FPI-1434 Clinical Trial Protocol (NCT03746431)

o Patient Screening and Selection:

o Patients with pathologically confirmed, advanced solid tumors refractory to standard
therapy are screened.[3]
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o To determine eligibility, patients receive an intravenous injection of the imaging analog,
[111In]-FPI-1547.[3][4]

o Whole-body scintigraphy and SPECT/CT imaging are performed to assess the
biodistribution and tumor uptake of the imaging agent.[4]

o Only patients with sufficient IGF-1R expression in their tumors, as determined by imaging,
are eligible to receive the therapeutic agent, [225Ac]-FPI-1434.[3][4]

e Dose Escalation and Dosing Regimens:

o The Phase 1 portion of the trial employs a modified 3+3 dose-escalation design to
determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D).

[3]
o Two primary dosing regimens have been explored:

= "Hot only": Administration of [225Ac]-FPI-1434 alone. This arm has been discontinued.
[2]

= "Cold/Hot": Administration of a small dose of the non-radiolabeled antibody ("cold"
antibody) prior to the administration of [225Ac]-FPI1-1434 ("hot" agent).[2] This approach
is intended to improve the therapeutic index by enhancing tumor uptake and improving
the safety profile.[2]

o Safety and Efficacy Assessment:

o Patients are monitored for dose-limiting toxicities (DLTs) during an 8-week evaluation
period following treatment.[3]

o Safety assessments include monitoring of adverse events, laboratory parameters
(hematology, chemistry), and vital signs.

o Efficacy is evaluated through standard imaging criteria (e.g., RECIST v1.1) to assess
tumor response.[5]

Visualizations
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IGF-1R Signaling Pathway

The insulin-like growth factor-1 receptor (IGF-1R) is a transmembrane tyrosine kinase that
plays a crucial role in cell proliferation, survival, and differentiation. Its signaling cascade is a

key target in cancer therapy.
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Caption: IGF-1R signaling pathway and the mechanism of action of FPI-1434.
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FPI-1434 Clinical Trial Workflow

The following diagram illustrates the key steps in the clinical trial protocol for FPI-1434.

FPI-1434 Clinical Trial Workflow (NCT03746431)
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Caption: Simplified workflow of the FPI-1434 Phase 1/2 clinical trial.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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